
6-(2,4-Difluorophenyl)picolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 6-(2,4-difluorophényl)picolinimidamide est un composé chimique de formule moléculaire C12H10ClF2N3 et de masse moléculaire 269,68 g/mol . Ce composé se caractérise par la présence d'un noyau de picolinimidamide substitué par un groupe 2,4-difluorophényle, et il est couramment utilisé dans diverses applications de recherche et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 6-(2,4-difluorophényl)picolinimidamide implique généralement la réaction de la 2,4-difluoroaniline avec des dérivés de l'acide picolinique dans des conditions spécifiques. La réaction est généralement effectuée en présence d'un catalyseur et d'un solvant appropriés, suivie d'étapes de purification pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous forme de sel d'hydrochlorure .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 6-(2,4-difluorophényl)picolinimidamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le peroxyde d'hydrogène), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions. Les conditions de ces réactions peuvent varier en fonction du résultat souhaité et de la réaction spécifique effectuée .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner des composés avec différents substituants .
Applications de recherche scientifique
Le chlorhydrate de 6-(2,4-difluorophényl)picolinimidamide a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Employé dans des études biologiques pour étudier ses effets sur différents systèmes biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 6-(2,4-difluorophényl)picolinimidamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
6-(2,4-Difluorophenyl)picolinimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,4-Difluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au chlorhydrate de 6-(2,4-difluorophényl)picolinimidamide comprennent d'autres dérivés de picolinimidamide et des composés ayant des caractéristiques structurales similaires, telles que :
- 6-(2,4-dichlorophényl)picolinimidamide
- 6-(2,4-diméthylphényl)picolinimidamide
- 6-(2,4-difluorophényl)picolinamide
Unicité
L'unicité du chlorhydrate de 6-(2,4-difluorophényl)picolinimidamide réside dans son schéma de substitution spécifique et la présence du groupe 2,4-difluorophényle, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
1179361-86-4 |
|---|---|
Formule moléculaire |
C12H10ClF2N3 |
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
6-(2,4-difluorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H9F2N3.ClH/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(17-10)12(15)16;/h1-6H,(H3,15,16);1H |
Clé InChI |
VVTKNDHABARXHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=N)N)C2=C(C=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
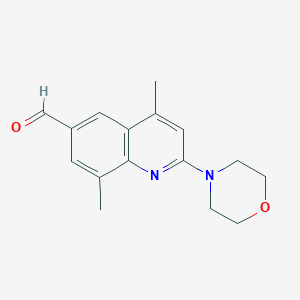
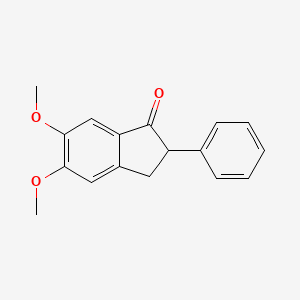
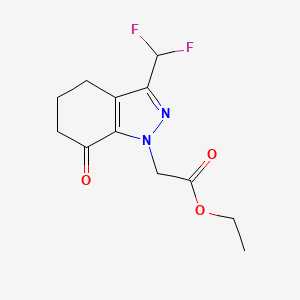


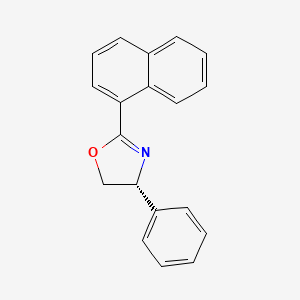
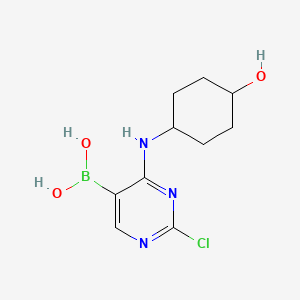
![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)
![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
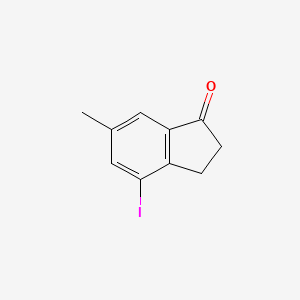
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

